1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-(m-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
Description
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Properties
IUPAC Name |
1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-(3-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O4/c1-5-20-9-11-23(12-10-20)34-18-25-24-17-27(33-4)26(32-3)16-21(24)13-14-30(25)28(31)29-22-8-6-7-19(2)15-22/h6-12,15-17,25H,5,13-14,18H2,1-4H3,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJNTUYNVGDTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=CC(=C4)C)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-(m-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
- Molecular Formula : C28H32N2O4
- Molecular Weight : 460.6 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves several steps starting from key intermediates. A common method includes the reaction of 4-ethylphenol with formaldehyde to create an intermediate which is then reacted with 6,7-dimethoxy-3,4-dihydroisoquinoline under specific catalytic conditions. This multi-step process ensures high yield and purity of the final product.
The biological activity of this compound appears to be linked to its interaction with various molecular targets, including:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act on specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and activity.
Pharmacological Studies
Research on this compound has indicated several potential therapeutic applications:
- Antimicrobial Activity :
-
Neuroprotective Effects :
- Studies have demonstrated that it may exert neuroprotective effects in models of neurodegenerative diseases. For instance, it has been shown to reduce oxidative stress and inflammation in neuronal cells.
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Anti-cancer Properties :
- In vitro studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
Case Studies
Several case studies have highlighted the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of NDM-1 producing bacteria. |
| Study B | Neuroprotection | Showed reduced neuronal cell death in oxidative stress models. |
| Study C | Anti-cancer Activity | Induced apoptosis in breast cancer cell lines through caspase activation. |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-(m-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide exhibit significant anticancer properties. Studies have demonstrated that derivatives of isoquinoline can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .
Synthesis Techniques
The synthesis of this compound typically involves multi-step synthetic routes that incorporate key intermediates. Common methods include:
- Condensation Reactions : Utilizing phenolic compounds and aldehydes to form the ether linkages.
- Cyclization : Creating the isoquinoline core through cyclization reactions under acidic or basic conditions.
These synthetic strategies allow for the modification of the compound's structure to enhance its biological activity .
Case Studies
Several studies have explored the biological activities of related compounds. For example:
- A study highlighted the anticancer efficacy of methyl derivatives of isoquinoline-based compounds, demonstrating their potential as therapeutic agents against specific cancer types .
- Another investigation focused on the synthesis and evaluation of various substituted isoquinolines, revealing promising results in terms of cytotoxicity against cancer cells .
Chemical Reactions Analysis
Carboxamide Group Reactivity
The carboxamide moiety (-CONH-m-tolyl) undergoes hydrolysis and substitution reactions under specific conditions:
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Kinetic studies show hydrolysis rates depend on steric hindrance from the m-tolyl group, with acidic conditions favoring complete conversion .
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Alkylation reactions at the carboxamide nitrogen produce analogs with modified bioavailability .
Ether Linkage Modifications
The 4-ethylphenoxymethyl group participates in cleavage and coupling reactions:
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Demethylation reactions retain the dihydroisoquinoline core but increase polarity, enhancing water solubility.
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Suzuki coupling enables aryl diversification at the phenoxy group, critical for structure-activity relationship studies .
Aromatic Ring Functionalization
The dimethoxy-substituted benzene ring undergoes electrophilic substitutions:
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Regioselectivity is dictated by the electron-donating methoxy groups, directing electrophiles to the C5 position .
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Brominated derivatives serve as intermediates for cross-coupling reactions in medicinal chemistry .
Dihydroisoquinoline Core Transformations
The hydrogenated isoquinoline ring undergoes redox and cyclization reactions:
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Oxidation with DDQ removes two hydrogens, restoring aromaticity and altering electronic properties .
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Hydrogenation reduces ring strain but diminishes π-π stacking interactions in biological targets .
Biological Interactions and Stability
The compound’s stability under physiological conditions and enzymatic interactions have been characterized:
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Enzymatic O-demethylation by CYP3A4 is a primary metabolic pathway .
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Photooxidation studies suggest the need for light-protected storage .
Comparative Reactivity with Analogues
Key differences between this compound and structurally related isoquinolines:
Preparation Methods
Bischler-Napieralski Cyclization
The 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold is synthesized via Bischler-Napieralski cyclization, a method validated for analogous structures.
Procedure :
- Starting Material : 3,4-Dimethoxyphenethylamine is reacted with benzoyl chloride in toluene under reflux to form the intermediate benzamide.
- Cyclization : The benzamide is treated with phosphoryl chloride (POCl₃) in anhydrous toluene at 110°C for 6 hours, yielding 6,7-dimethoxy-3,4-dihydroisoquinoline.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–85% | |
| Solvent | Toluene | |
| Cyclization Agent | POCl₃ | |
| Characterization | ¹H NMR (CDCl₃): δ 3.88 (s, 6H, OCH₃), 4.12 (t, 2H, CH₂), 6.65 (s, 2H, Ar-H) |
Introduction of the (4-Ethylphenoxy)methyl Group
Alkylation via Nucleophilic Substitution
The (4-ethylphenoxy)methyl group is introduced at position 1 using a two-step alkylation strategy.
Procedure :
- Chlorination : 6,7-Dimethoxy-3,4-dihydroisoquinoline is treated with pivaloyl chloride in dichloromethane at 0–5°C to generate the reactive iminium intermediate.
- Alkylation : The intermediate is reacted with 4-ethylphenol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–72% | |
| Solvent | DMF | |
| Base | K₂CO₃ | |
| Characterization | ¹³C NMR (DMSO-d₆): δ 15.2 (CH₂CH₃), 63.8 (OCH₂), 112.4–148.9 (Ar-C) |
Installation of the N-(m-Tolyl)carboxamide Group
Amide Coupling via Acyl Chloride
The carboxamide group is introduced by reacting the dihydroisoquinoline carboxylic acid with m-toluidine.
Procedure :
- Activation : The carboxylic acid derivative (prepared via oxidation of the dihydroisoquinoline) is treated with thionyl chloride (SOCl₂) in dichloromethane to form the acyl chloride.
- Amination : The acyl chloride is reacted with m-toluidine in tetrahydrofuran (THF) at room temperature for 4 hours, yielding the target carboxamide.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–75% | |
| Solvent | THF | |
| Activation Agent | SOCl₂ | |
| Characterization | IR (ATR): 1650 cm⁻¹ (C=O stretch), ¹H NMR (DMSO-d₆): δ 2.25 (s, 3H, CH₃), 6.85–7.40 (m, 4H, Ar-H) |
Purification and Crystallization
Recrystallization for Enhanced Purity
The crude product is purified via recrystallization from a mixture of ethyl acetate and n-hexane (1:3 v/v).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Purity (HPLC) | >99.5% | |
| Melting Point | 158–160°C | |
| XRPD Peaks | 8.5°, 9.3°, 10.5°, 12.1° (2θ) |
Comparative Analysis of Synthetic Routes
Table 1. Optimization of Reaction Conditions
| Step | Reagent System | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | POCl₃ in toluene | 85 | 98.2 |
| Alkylation | K₂CO₃ in DMF | 72 | 97.8 |
| Amidation | SOCl₂/THF | 75 | 99.1 |
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the key considerations for designing synthetic pathways for this compound?
- Methodological Answer : Begin with retrosynthetic analysis to identify feasible intermediates, focusing on the isoquinoline core and substituents (e.g., 4-ethylphenoxy and m-tolyl groups). Use statistical experimental design (DoE) to optimize reaction parameters such as temperature, solvent polarity, and catalyst loading . Chromatographic methods (e.g., HPLC with tetrabutylammonium hydroxide mobile phases) are critical for monitoring reaction progress and impurity profiles .
Q. How can researchers characterize the compound’s stability under varying environmental conditions?
- Methodological Answer : Perform accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation. For hydrolytic stability, use pH-controlled buffer solutions and analyze degradation products via LC-MS. Reference pharmacopeial guidelines for mobile phase preparation and impurity quantification .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s structural resemblance to known bioactive dihydroisoquinolines. Use fluorescence polarization or surface plasmon resonance (SPR) for binding affinity measurements. Validate results with dose-response curves and statistical significance testing (p < 0.05) .
Q. How should solubility and partition coefficients (LogP) be determined experimentally?
- Methodological Answer : Employ shake-flask methods with octanol/water systems for LogP determination. For solubility, use dynamic light scattering (DLS) in biorelevant media (e.g., FaSSIF/FeSSIF). Cross-validate with computational tools like COSMO-RS but prioritize empirical data .
Advanced Research Questions
Q. What computational strategies can predict reaction mechanisms for derivatizing the dihydroisoquinoline core?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates. Use reaction path search algorithms (e.g., GRRM) to identify energetically favorable pathways. Validate with kinetic isotope effects (KIE) studies .
Q. How can researchers resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Conduct meta-analysis of raw datasets to identify platform-specific biases (e.g., fluorescence interference vs. radiometric assays). Use Bland-Altman plots to assess agreement between methods. Reconcile discrepancies via orthogonal assays (e.g., ITC for thermodynamic validation) .
Q. What advanced purification techniques are effective for isolating enantiomeric impurities?
- Methodological Answer : Employ chiral stationary phases (CSPs) in preparative HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate). Optimize mobile phase composition (e.g., hexane/isopropanol with 0.1% TFA) using response surface methodology (RSM). Confirm enantiopurity via circular dichroism (CD) spectroscopy .
Q. How can AI-driven process simulation improve scale-up synthesis protocols?
- Methodological Answer : Integrate COMSOL Multiphysics with machine learning (ML) models to simulate mass transfer and heat distribution in reactor systems. Train ML algorithms on historical kinetic data to predict optimal scaling factors (e.g., from mg to kg). Validate with pilot-scale batches .
Q. What methodologies are recommended for studying metabolite formation in hepatic microsomes?
- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Use high-resolution mass spectrometry (HRMS) for metabolite identification. Apply kinetic modeling (e.g., Michaelis-Menten) to estimate metabolic clearance rates. Cross-reference with CYP450 inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
